molecular formula C3H6N2O4 B1595356 1,3-Dinitropropane CAS No. 6125-21-9

1,3-Dinitropropane

Cat. No.: B1595356
CAS No.: 6125-21-9
M. Wt: 134.09 g/mol
InChI Key: ITUGOFFBEXBDGZ-UHFFFAOYSA-N
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Description

1,3-Dinitropropane (CAS No. 6125-21-9) is a nitroalkane with the molecular formula C₃H₆N₂O₄ and a molar mass of 150.09 g/mol. It is classified as a flammable liquid (Category 3) under the GHS system, with a warning signal word, UN No. 1993, and packaging category III . This compound is primarily utilized in organic synthesis, particularly in the preparation of functionalized heterocycles such as uracil derivatives via electron transfer coupling reactions .

Properties

CAS No.

6125-21-9

Molecular Formula

C3H6N2O4

Molecular Weight

134.09 g/mol

IUPAC Name

1,3-dinitropropane

InChI

InChI=1S/C3H6N2O4/c6-4(7)2-1-3-5(8)9/h1-3H2

InChI Key

ITUGOFFBEXBDGZ-UHFFFAOYSA-N

SMILES

C(C[N+](=O)[O-])C[N+](=O)[O-]

Canonical SMILES

C(C[N+](=O)[O-])C[N+](=O)[O-]

Other CAS No.

6125-21-9

Origin of Product

United States

Comparison with Similar Compounds

Structural and Thermodynamic Properties

The table below compares 1,3-dinitropropane with structurally related nitroalkanes:

Compound CAS No. Molecular Formula ΔfH° (kJ/mol, Experimental) ΔfH° (kJ/mol, Model) Discrepancy (kJ/mol) Hazard Class (GHS)
This compound 6125-21-9 C₃H₆N₂O₄ -109.5* -142.99* -33.49 Flammable Liquid (Cat. 3)
2,2-Dinitropropane 595-49-3 C₃H₆N₂O₄ -135.0 -185.72 -50.72 Flammable Solid (Cat. 1)
1,1-Dinitropropane 601-76-3 C₃H₆N₂O₄ -109.5 -142.99 -33.49 Not classified (NIST data)
1-Chloro-3-nitropropane 16694-52-3 C₃H₆ClNO₂ N/A N/A N/A Not classified

Key Observations :

  • Thermodynamic Stability : 2,2-Dinitropropane exhibits a larger discrepancy between experimental and modeled enthalpy of formation (-50.72 kJ/mol vs. -185.72 kJ/mol), suggesting greater molecular strain or instability compared to 1,3- and 1,1-isomers .
  • Hazard Profile : 2,2-Dinitropropane is more hazardous (flammable solid, Category 1) than this compound (flammable liquid, Category 3) due to its solid-state reactivity .
This compound
  • Electron Transfer Coupling : Reacts with uracil nitronate anions under photostimulation to form functionalized 5-nitrouracil derivatives, crucial in medicinal chemistry .
  • DES-Catalyzed Reactions : Deep eutectic solvents (DES) promote the synthesis of this compound derivatives via hydrogen bonding catalysis, achieving high yields (e.g., 96% with ChClU catalyst) .
2,2-Dinitropropane
  • Energetic Plasticizers : Derivatives like 2,2-dinitropropane-1,3-diol are precursors for tetranitrohexahydropyrimidine (DNNC), used in propellants and explosives for enhanced thermal stability .
  • Reductive Alkylation : Reacts with nitrouracil salts to form alkylated uracil derivatives under nitrogen and photoirradiation .
1-Chloro-3-nitropropane
  • Intermediate in Organic Synthesis : Serves as a chlorinated nitroalkane precursor for pharmaceuticals and agrochemicals, though less reactive than nitro analogs .

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